molecular formula C14H11ClN4O2 B4586663 methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4586663
M. Wt: 302.71 g/mol
InChI Key: YGSTUHCMDMYALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H11ClN4O2 and its molecular weight is 302.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.0570533 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds to methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been a significant area of research. Studies have explored the synthetic utility of heteroaromatic azido compounds, leading to the preparation of triazolo-thienopyrimidines through reactions involving active methylene nitriles. These synthetic pathways are essential for generating novel compounds with potential applications in various fields, including medicinal chemistry (Westerlund, 1980). Further research has delved into heteroaromatization processes, synthesizing new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, highlighting the versatility of these compounds in creating diverse chemical structures with potential biological activities (El-Agrody et al., 2001).

Structural Studies

Structural analyses of triazole derivatives, including those related to the compound of interest, have been conducted to understand their molecular configurations and interactions. Studies have determined the structures of various 1,2,4-triazole derivatives, revealing insights into their molecular geometry and the potential for forming hydrogen bonds. These structural investigations contribute to a deeper understanding of the compound's chemical behavior and its potential interactions in biological systems (Velavan et al., 1997).

Antimicrobial Activity

Research into the biological applications of triazolo[1,5-a]pyrimidine derivatives has shown promising results, particularly in the field of antimicrobial activity. The synthesis and evaluation of triazolo[4,3-a]pyrimidines, for example, have demonstrated inhibitory effects on the growth of various cancer cell lines, suggesting potential therapeutic applications for these compounds. The antimicrobial activity of synthesized compounds underscores the relevance of triazolo[1,5-a]pyrimidine derivatives in developing new drugs and treatments (Hafez & El-Gazzar, 2009).

Supramolecular Chemistry

The study of supramolecular assemblies involving triazolo[1,5-a]pyrimidine derivatives has provided valuable insights into the influence of substituents on molecular interactions and assembly formation. Investigations into the crystal structures of hydrated and anhydrous derivatives have revealed variations in hydrogen bonding patterns and the significant role of substituent types and positions in determining the supramolecular architecture. This research contributes to the understanding of molecular recognition processes and the design of novel materials (Boechat et al., 2014).

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-8-10(13(20)21-2)7-16-14-17-12(18-19(8)14)9-5-3-4-6-11(9)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSTUHCMDMYALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.